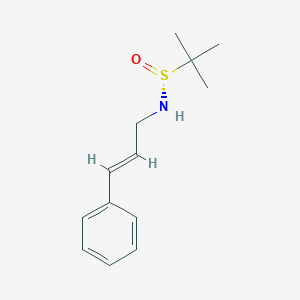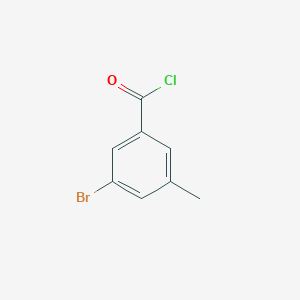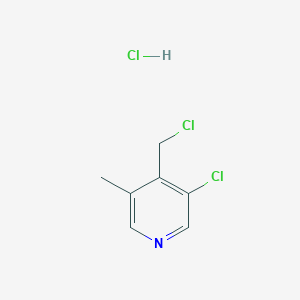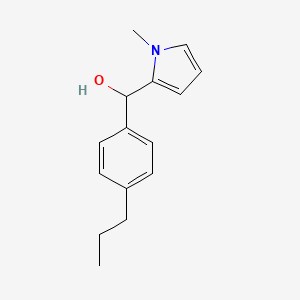
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .
Métodos De Preparación
The synthesis of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 4-n-propylphenylmagnesium bromide in the presence of a suitable solvent and catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Aplicaciones Científicas De Investigación
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
1-Methyl-2-pyrrolyl-(4-n-propylphenyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(4-n-butylphenyl)methanol: This compound has a similar structure but with a butyl group instead of a propyl group.
1-Methyl-2-pyrrolyl-(4-n-ethylphenyl)methanol: This compound has an ethyl group instead of a propyl group and may also show different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H19NO |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(1-methylpyrrol-2-yl)-(4-propylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-3-5-12-7-9-13(10-8-12)15(17)14-6-4-11-16(14)2/h4,6-11,15,17H,3,5H2,1-2H3 |
Clave InChI |
AAMXOWDKMIQEFS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


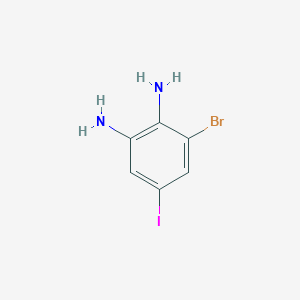
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
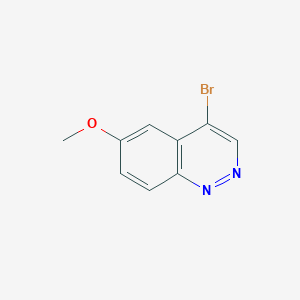
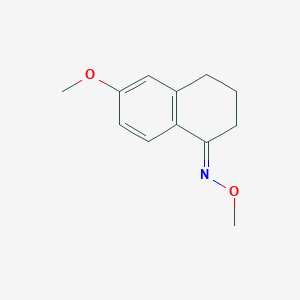
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
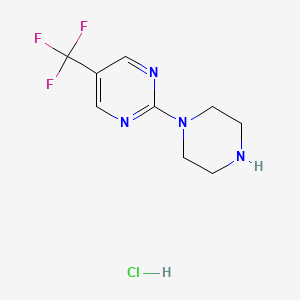
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
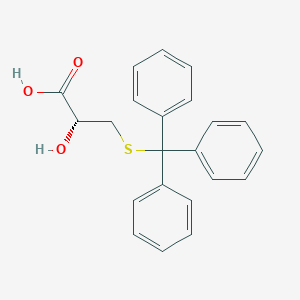
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
